molecular formula C39H26O2 B11952681 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

Cat. No.: B11952681
M. Wt: 526.6 g/mol
InChI Key: JYGNJEJSBNTYKA-FSRJSHLRSA-N
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Description

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzylidene group attached to an isobenzofuranone core, with four phenyl groups enhancing its stability and reactivity. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While industrial production methods for this specific compound are not widely documented, similar compounds are often synthesized using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, scalability, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Isobenzofuranone derivatives: Compounds with variations in the isobenzofuranone core.

    Tetraphenyl derivatives: Compounds with four phenyl groups attached to different core structures.

Uniqueness

This compound stands out due to its specific combination of a benzylidene group, an isobenzofuranone core, and four phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C39H26O2

Molecular Weight

526.6 g/mol

IUPAC Name

(3Z)-3-benzylidene-4,5,6,7-tetraphenyl-2-benzofuran-1-one

InChI

InChI=1S/C39H26O2/c40-39-38-36(31-24-14-5-15-25-31)34(29-20-10-3-11-21-29)33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)37(38)32(41-39)26-27-16-6-1-7-17-27/h1-26H/b32-26-

InChI Key

JYGNJEJSBNTYKA-FSRJSHLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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